Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate
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Overview
Description
Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate is a diterpenoid compound isolated from the aerial parts of Croton laui It belongs to the class of terpenoids, which are naturally occurring organic chemicals derived from five-carbon isoprene units Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[65301,9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of croverin involves several steps, starting from the extraction of raw materials from Croton laui. The process typically includes:
Extraction: The aerial parts of Croton laui are harvested and subjected to solvent extraction to isolate the diterpenoid compounds.
Purification: The crude extract is purified using chromatographic techniques to obtain pure croverin.
Characterization: The structure and purity of croverin are confirmed using spectroscopic methods such as NMR and X-ray crystallography.
Industrial Production Methods
Industrial production of croverin follows similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving advanced chromatographic techniques and automated extraction systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in croverin, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of croverin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate may inhibit or activate certain enzymes, affecting biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: This compound may affect the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dihydrocroverin: A closely related diterpenoid with similar structural features.
Other Diterpenoids: Compounds such as taxol and forskolin share structural similarities with croverin.
Uniqueness
Methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[65301,9
Properties
IUPAC Name |
methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVQGRKTCTNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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